(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid
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Overview
Description
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorene group and a naphthyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Protection of the amino group: The amino group is protected using a fluorene-9-ylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions.
Formation of the butanoic acid backbone: The butanoic acid backbone is constructed through a series of reactions, such as alkylation or acylation.
Introduction of the naphthyl group: The naphthyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Deprotection: The Fmoc group is removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions. Its structural features make it suitable for binding studies and the investigation of molecular recognition processes.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific biological targets can be exploited for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.
(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-(2-naphthyl)butanoic acid: Similar structure but with a different position of the naphthyl group.
Uniqueness
The uniqueness of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid lies in its specific combination of the fluorene and naphthyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)27(17-16-20-10-7-9-19-8-1-2-11-21(19)20)30-29(33)34-18-26-24-14-5-3-12-22(24)23-13-4-6-15-25(23)26/h1-15,26-27H,16-18H2,(H,30,33)(H,31,32)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEHLQUETQQEHB-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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